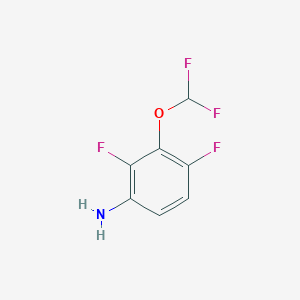
3-(Difluoromethoxy)-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine characterized by the presence of difluoromethoxy and difluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitro-4-hydroxybenzoic acid ester with difluoromethylating agents, followed by reduction and further functionalization steps . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-functionalized aromatic ring .
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)-2,4-difluoroaniline may involve large-scale difluoromethylation processes using metal-based catalysts and difluorocarbene reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
3-(Difluoromethoxy)phenylacetylene: Another fluorinated aromatic compound with similar structural features.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used in similar applications.
Trifluoromethyl Ethers: These compounds have a trifluoromethoxy group and are used in pharmaceuticals and agrochemicals.
Uniqueness: 3-(Difluoromethoxy)-2,4-difluoroaniline is unique due to the presence of both difluoromethoxy and difluoro groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5F4NO |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 |
Clave InChI |
DESRYOIBDYTCKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
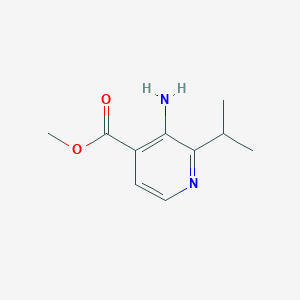
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
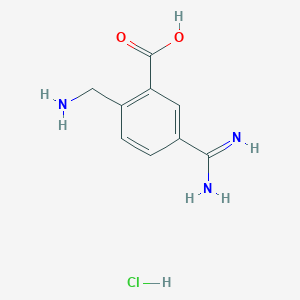
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
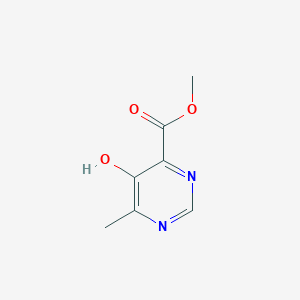
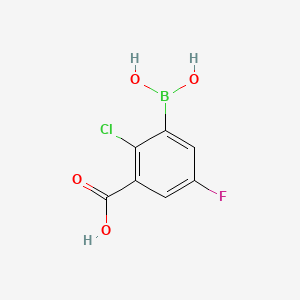
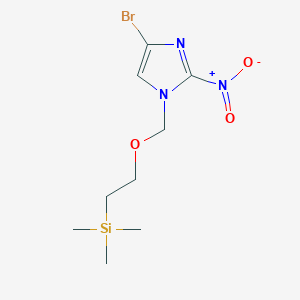


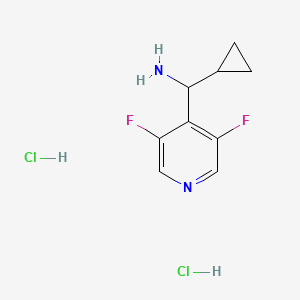
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
